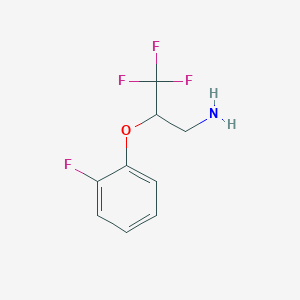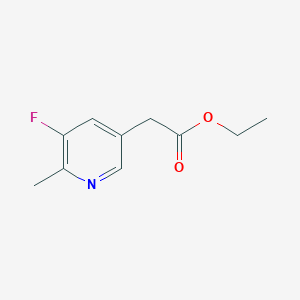![molecular formula C9H4F3NO2 B14858107 6-(Trifluoromethyl)benzo[D]oxazole-2-carbaldehyde](/img/structure/B14858107.png)
6-(Trifluoromethyl)benzo[D]oxazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBALDEHYDE is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBALDEHYDE typically involves the reaction of 2-aminophenol with trifluoroacetic anhydride to form the intermediate 2-(trifluoromethyl)benzoxazole. This intermediate is then subjected to formylation using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 2-position of the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 6-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBOXYLIC ACID
Reduction: 6-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-METHANOL
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBALDEHYDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 6-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBALDEHYDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-METHANOL
- 6-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBOXYLIC ACID
- 2-(TRIFLUOROMETHYL)BENZOXAZOLE
Uniqueness
6-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBALDEHYDE is unique due to the presence of both the trifluoromethyl group and the aldehyde group, which confer distinct chemical reactivity and potential biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications .
Properties
Molecular Formula |
C9H4F3NO2 |
|---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)5-1-2-6-7(3-5)15-8(4-14)13-6/h1-4H |
InChI Key |
OTHPGTKOYLAVJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)OC(=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16R,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14858053.png)
![2-[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14858065.png)
![3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14858066.png)



![1-[6-(2-Aminoethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14858079.png)

![2-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14858089.png)


